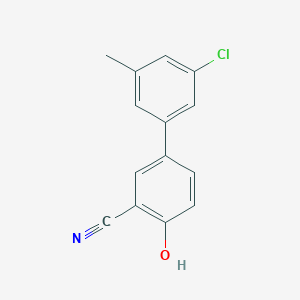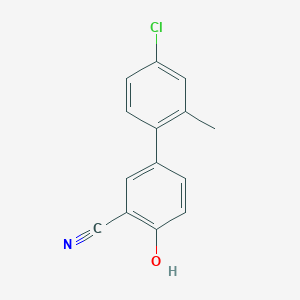
5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% (5-CMC) is a synthetic phenol compound that is commonly used in scientific research and laboratory experiments. It has been studied for its biochemical and physiological effects, as well as its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% is not fully understood, but it is believed to act as a modulator of certain biochemical pathways and processes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and monoamine oxidase. Additionally, 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% has been shown to interact with certain ion channels, such as calcium channels and potassium channels.
Biochemical and Physiological Effects
5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% has been studied for its biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, such as cytochrome P450 enzymes and monoamine oxidase. Additionally, 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% has been shown to interact with certain ion channels, such as calcium channels and potassium channels. Additionally, 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% has been shown to affect the activity of certain neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% in laboratory experiments is its high purity and yield, which make it a reliable reagent for a variety of experiments. Additionally, 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, it can be toxic in high concentrations, and it can be difficult to synthesize in large quantities.
Orientations Futures
There are many potential future directions for the study and application of 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95%. For example, it could be studied further for its potential use in the development of new drugs and pharmaceuticals. Additionally, it could be studied for its potential use in the development of new materials, such as polymers and nanomaterials. Additionally, 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% could be studied further for its potential use as a biomarker for certain diseases or conditions. Finally, 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% could be studied further for its potential use in the development of new diagnostic tests or treatments.
Méthodes De Synthèse
5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% can be synthesized from the reaction of 4-methylphenol and 3-chloro-2-cyanopyridine in the presence of an acid catalyst. The reaction is carried out at a temperature of around 120-140°C, and the reaction time is typically around 2-3 hours. The yield of the reaction is usually around 95%, and the purity of the 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% is typically around 95%.
Applications De Recherche Scientifique
5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% has been studied for its potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of other compounds, and it has also been studied for its potential use in the development of new drugs and pharmaceuticals. Additionally, 5-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Propriétés
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-16)14(17)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXMASMIFWZDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684804 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-2-cyanophenol | |
CAS RN |
1261975-39-6 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














